molecular formula C17H15FN6S B286747 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

货号: B286747
分子量: 354.4 g/mol
InChI 键: CCMODKJLHXCSET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole, also known as FIT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FIT belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

作用机制

The mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer progression, including topoisomerase II, cyclin-dependent kinases, and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce tumor growth and metastasis, as well as improve survival rates. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

实验室实验的优点和局限性

One of the main advantages of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo. Further studies are needed to optimize the formulation of this compound to improve its solubility and pharmacokinetic properties.

未来方向

There are several future directions for the research and development of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole. One potential direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the optimization of the formulation of this compound to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology. This compound has been shown to have anticancer and anti-inflammatory properties, and further studies are needed to optimize its formulation and investigate its potential applications in the treatment of other diseases.

合成方法

The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-fluoroaniline and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.

科学研究应用

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic.

属性

分子式

C17H15FN6S

分子量

354.4 g/mol

IUPAC 名称

6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3

InChI 键

CCMODKJLHXCSET-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

规范 SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。